molecular formula C16H14N8 B11492380 4,6-di(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazin-2-amine

4,6-di(1H-imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11492380
M. Wt: 318.34 g/mol
InChI Key: SAZPNQSUEPKYMD-UHFFFAOYSA-N
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Description

N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structure, which includes imidazole and triazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine typically involves the formation of imidazole and triazine rings through a series of controlled reactions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, enhancing the versatility of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-di(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine is unique due to its combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C16H14N8

Molecular Weight

318.34 g/mol

IUPAC Name

4,6-di(imidazol-1-yl)-N-methyl-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H14N8/c1-22(13-5-3-2-4-6-13)14-19-15(23-9-7-17-11-23)21-16(20-14)24-10-8-18-12-24/h2-12H,1H3

InChI Key

SAZPNQSUEPKYMD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4

Origin of Product

United States

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